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molecular formula C21H36O B8641952 2,4,6-Tris(2-methylbutan-2-yl)phenol CAS No. 5751-92-8

2,4,6-Tris(2-methylbutan-2-yl)phenol

Cat. No. B8641952
M. Wt: 304.5 g/mol
InChI Key: YGOXSUSKUVELDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568778

Procedure details

The procedure of Example 1 was repeated except that 1.00 g (10.6 millimoles) of phenol, 11.4 g of the same C5 fraction as used in Example 1, and 1.00 g of Silica-Alumina "IS-28" (produced by Shokubai Kasei Kogyo Co., Ltd.) which had been burned at 500° C. for 10 hours were used. The acid strength of the silica alumina (as determined in the same manner as in Example 1) was as follows: H0 ≤- 8.2. The proportion of the unreacted phenol was 5.0%, and 0.05 g (2.9%) of o-tert-amylphenol, 0.22 g (12.6%) of p-tertamylphenol, 1.73 g (69.6%) of 2,4-di-tert-amylphenol, and 0.01 g (0.3%) of 2,4,6-tri-tert-amylphenol were formed.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
0.22 g
Type
reactant
Reaction Step Four
Quantity
1.73 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[C:8](C1C=CC=CC=1O)([CH2:11][CH3:12])([CH3:10])[CH3:9].C(C1C=CC(O)=CC=1)(CC)(C)C.[C:32]([C:37]1[CH:42]=[C:41]([C:43]([CH2:46][CH3:47])([CH3:45])[CH3:44])[CH:40]=[CH:39][C:38]=1[OH:48])([CH2:35][CH3:36])([CH3:34])[CH3:33]>>[C:32]([C:37]1[CH:42]=[C:41]([C:43]([CH2:46][CH3:47])([CH3:45])[CH3:44])[CH:40]=[C:39]([C:8]([CH2:11][CH3:12])([CH3:10])[CH3:9])[C:38]=1[OH:48])([CH2:35][CH3:36])([CH3:34])[CH3:33]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
C(C)(C)(CC)C1=C(C=CC=C1)O
Step Four
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C)(C)(CC)C1=CC=C(C=C1)O
Step Five
Name
Quantity
1.73 g
Type
reactant
Smiles
C(C)(C)(CC)C1=C(C=CC(=C1)C(C)(C)CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
" (produced by Shokubai Kasei Kogyo Co., Ltd.) which

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(CC)C1=C(C(=CC(=C1)C(C)(C)CC)C(C)(C)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 0.3%
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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